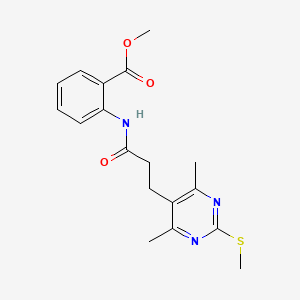

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate

Description

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate is a complex organic compound that features a pyrimidine ring substituted with methyl and methylthio groups

Properties

IUPAC Name |

methyl 2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-11-13(12(2)20-18(19-11)25-4)9-10-16(22)21-15-8-6-5-7-14(15)17(23)24-3/h5-8H,9-10H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBQUTDISGKBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methylthio group and subsequent functionalization to attach the benzoate moiety. Key steps may include:

Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: Methyl and methylthio groups are introduced using reagents such as methyl iodide and thiols under suitable conditions.

Amidation and Esterification: The final steps involve amidation to introduce the propanamido group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-(methylthio)pyrimidine share a similar core structure.

Benzoate Esters: Methyl benzoate and related esters have similar ester functionalities.

Uniqueness

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate is unique due to the combination of its pyrimidine core with specific substituents and the benzoate ester moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring substituted with methyl and methylthio groups, which are critical for its biological activity.

Biological Activity Overview

Research on similar pyrimidine derivatives indicates that they often exhibit significant biological activities. Here are some key areas of activity relevant to this compound:

1. Antimicrobial Activity

Pyrimidines are known for their antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity.

| Compound | Activity | Reference |

|---|---|---|

| 4,6-Dimethyl-2-(methylthio)pyrimidine | Antibacterial against E. coli | |

| 6-Methyl-4-thietan-3-yloxy-pyrimidines | Antifungal against Candida spp. |

2. Anti-inflammatory Effects

The anti-inflammatory potential of methyl pyrimidine derivatives has been noted in several studies. For instance, compounds similar to this compound have shown to inhibit prostaglandin E2 (PGE2), a key mediator in inflammation.

3. Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. Certain analogs have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria using agar diffusion methods.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a compound structurally related to this compound was tested for its ability to reduce edema in rats. The findings suggested a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory activity.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation: Construct the 4,6-dimethyl-2-(methylthio)pyrimidin-5-yl moiety via cyclization of thiourea derivatives with β-diketones or via substitution reactions on preformed pyrimidine rings .

Propanamide Linkage: Introduce the propanamido group by coupling 3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanoic acid with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Esterification: Finalize the methyl benzoate group under mild acidic or basic conditions to avoid pyrimidine ring degradation .

Advanced: How can contradictions in 1^11H NMR data for this compound be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., proton splitting or unexpected shifts) often arise from:

- Tautomerism: The methylthio group and pyrimidine ring may exhibit thione-thiol tautomerism, altering proton environments. Use C NMR and 2D techniques (HSQC, HMBC) to confirm tautomeric states .

- Solvent Effects: Polar solvents (DMSO-d) can stabilize specific conformers. Compare spectra in CDCl vs. DMSO-d to identify solvent-dependent shifts .

- Dynamic Exchange: Variable-temperature NMR can reveal slow exchange processes affecting signal splitting .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H, C, and DEPT-135 for structural elucidation of the pyrimidine ring, propanamide linkage, and ester group .

- HPLC-PDA/MS: Purity assessment (>95%) and detection of byproducts (e.g., hydrolyzed esters or decarboxylated intermediates) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHNOS) with <2 ppm mass error .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C, CuI, or organocatalysts for coupling steps. For example, highlights tert-butyl carbamate coupling under pyridine catalysis at 0–20°C .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or dichloromethane to minimize side reactions .

- Temperature Control: Lower temperatures (0–5°C) during acid-sensitive steps (e.g., esterification) improve selectivity .

Basic: What is the known biological activity of structurally related compounds?

Methodological Answer:

- Agrochemical Applications: Analogues like pyrazophos ( ) and fenamiphos ( ) show pesticidal activity via acetylcholinesterase inhibition, suggesting potential modes of action for this compound .

- Antimicrobial Screening: Pyrimidine-thioether derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced: How can derivatives be designed to enhance bioactivity or stability?

Methodological Answer:

- Pyrimidine Modifications: Replace the methylthio group with chloro or fluoro substituents to alter electronic properties and binding affinity (see for comparative reactivity) .

- Ester Hydrolysis Resistance: Introduce electron-withdrawing groups (e.g., nitro) on the benzoate ring to slow esterase-mediated degradation .

- Propanamide Linker Optimization: Replace the propanamido group with a sulfonamide or urea moiety to improve metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy from methylthio groups and pyrimidine derivatives .

- Waste Disposal: Quench reactive intermediates (e.g., thioureas) with 10% NaHCO before disposal .

Advanced: How can computational methods aid in studying this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding to pesticidal targets (e.g., acetylcholinesterase) based on pyrazophos-like interactions .

- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in methylthio groups) for derivatization .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the methylthio group .

- Desiccation: Use silica gel packs to avoid hydrolysis of the ester moiety .

Advanced: How to address poor solubility in aqueous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.